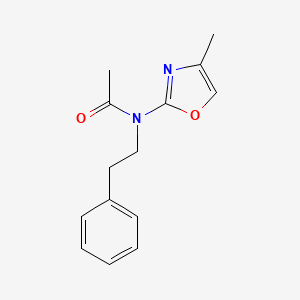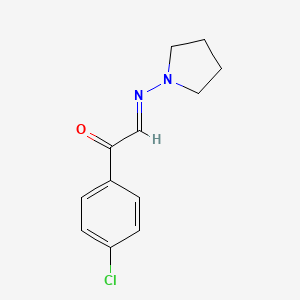![molecular formula C12H13ClN2O2 B12901272 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]- CAS No. 61194-95-4](/img/structure/B12901272.png)
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is a heterocyclic compound that features an isoxazole ring Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. In this case, the reaction between 4-chlorobenzonitrile oxide and N,N-dimethylformamide yields the desired isoxazole derivative. The reaction is often catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers a more efficient and eco-friendly approach. This method reduces reaction times and minimizes the generation of waste, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin with structural similarities.
Uniqueness
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a dimethylamino moiety makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
61194-95-4 |
|---|---|
Formule moléculaire |
C12H13ClN2O2 |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-15(2)7-10-11(14-17-12(10)16)8-3-5-9(13)6-4-8/h3-6,14H,7H2,1-2H3 |
Clé InChI |
QFKOAHSEPHUTOS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



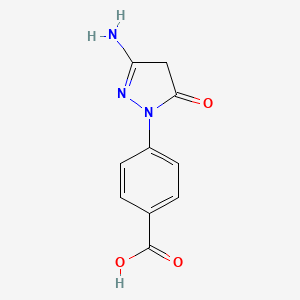
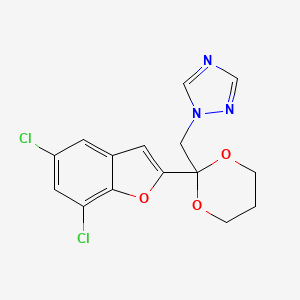
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)


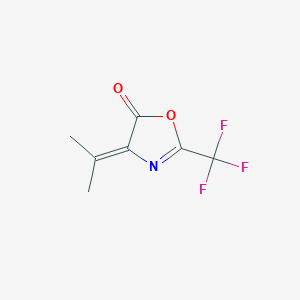
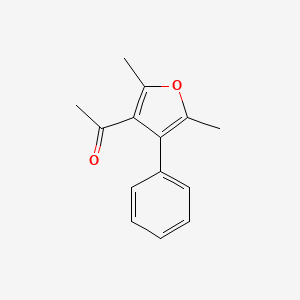
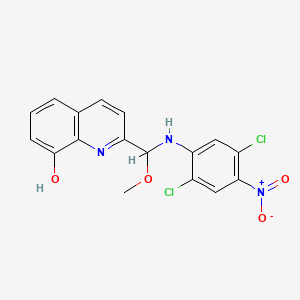
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
